2-Chloroquinoline-6-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical Databases: Resources like PubChem [] and chemical suppliers haven't documented any specific research applications for this compound.
This doesn't necessarily mean 2-Chloroquinoline-6-carbaldehyde hasn't been studied, but rather that the findings might not be widely published or readily available.
Further exploration might be possible through:
- Patent Databases: Searching scientific databases or patent filings related to quinoline derivatives might uncover research involving 2-Chloroquinoline-6-carbaldehyde.
- Recent Publications: Monitoring recent scientific publications in organic chemistry or medicinal chemistry might reveal new discoveries about this compound.
2-Chloroquinoline-6-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 191.61 g/mol. It features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a chlorine substituent at the second position and an aldehyde group at the sixth position. This compound is notable for its potential biological activities and applications in synthetic organic chemistry.
The chemical reactivity of 2-chloroquinoline-6-carbaldehyde includes various types of reactions such as:
- Addition Reactions: The aldehyde group can undergo nucleophilic addition, forming alcohols or other derivatives.
- Reduction Reactions: The aldehyde can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles to form imines or other nitrogen-containing compounds.
- Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to various derivatives of quinoline .
Research indicates that 2-chloroquinoline-6-carbaldehyde exhibits significant biological activities, including:
- Antioxidant Properties: Studies have shown that derivatives of this compound can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
- Antimicrobial Activity: Some derivatives have demonstrated activity against various bacterial strains, indicating their potential as antimicrobial agents.
- Inhibition of Enzymes: It has been noted that this compound may inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism .
Several synthetic routes have been developed for 2-chloroquinoline-6-carbaldehyde:
- Vilsmeier-Haack Formylation: This method involves the reaction of a corresponding quinoline derivative with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group .
- Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance the efficiency and yield of reactions involving 2-chloroquinolines, providing a rapid method for synthesizing carbaldehyde derivatives .
- Multicomponent Reactions: Recent studies have reported organocatalytic multicomponent reactions that yield functionalized quinolines incorporating the carbaldehyde moiety .
2-Chloroquinoline-6-carbaldehyde has several important applications:
- Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and infections.
- Synthetic Intermediates: It serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in medicinal chemistry.
- Agricultural Chemicals: Some derivatives may find utility in developing agrochemicals due to their biological activity against pests or pathogens.
Studies on the interactions of 2-chloroquinoline-6-carbaldehyde with biological systems have highlighted its potential as an inhibitor of specific enzymes involved in drug metabolism. This property may lead to drug-drug interactions when co-administered with other medications metabolized by the same pathways . Additionally, its antioxidant properties suggest interactions with cellular oxidative stress mechanisms.
Several compounds share structural similarities with 2-chloroquinoline-6-carbaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Chlorine at position 2, aldehyde at 3 | Antimicrobial and antioxidant properties |
| 2-Chloroquinoline-4-carbaldehyde | Chlorine at position 2, aldehyde at 4 | Potential use as an anti-inflammatory agent |
| 6-Chloroquinoline-3-carbaldehyde | Chlorine at position 6, aldehyde at 3 | Different reactivity due to chlorine position |
| 2-Chloro-6-methylquinoline | Methyl group at position 6 | Enhanced lipophilicity affecting absorption |
| 7-Chloroquinoline | Chlorine at position 7 | Known for its role in medicinal chemistry |
The unique positioning of the chlorine and aldehyde functional groups in 2-chloroquinoline-6-carbaldehyde contributes to its distinctive reactivity and biological activity compared to these similar compounds.








